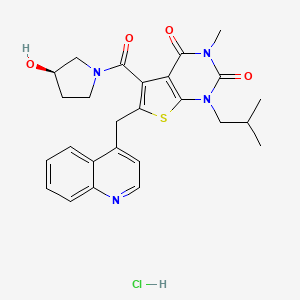
AR-C141990 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR-C141990 hydrochloride is a potent inhibitor of lactate transporters, specifically monocarboxylate transporters (MCTs), with pKi values of 7.6 and 6.6 for MCT-1 and MCT-2, respectively . It has immunosuppressive properties and inhibits graft versus host response .
Physical and Chemical Properties Analysis
AR-C141990 (hydrochloride) is a solid substance, white to off-white in color . It has a molecular weight of 529.05 . It is recommended to be stored at 4°C, in sealed storage, away from moisture and light .
Wissenschaftliche Forschungsanwendungen
Hepatic Biotransformation
- Study: "Hepatic biotransformation of alkylresorcinols is mediated via cytochrome P450 and β‐oxidation"
- Findings: Alkylresorcinols (AR) undergo metabolic pathways leading to rapid elimination from the circulation. This study investigated the catabolism of AR homologue C19:0, revealing that AR is degraded to phenolic acids via CYP4F2-mediated ω-oxidation and subsequent β-oxidation (Marklund et al., 2013).
- Study: "Loading and release of charged dyes using ultrathin hydrogels"
- Findings: The study assessed the loading and release of charged dyes (including AR) by layer-by-layer assembled ultrathin hydrogels. It was found that the polymeric matrices of these hydrogels have significant potential for the loading and release of charged drugs (Serizawa et al., 2005).
- Study: "An update on alkylresorcinols – Occurrence, bioavailability, bioactivity and utility as biomarkers"
- Findings: This study presents findings on alkylresorcinols (AR), emphasizing their occurrence, bioavailability, bioactivity, and utility as biomarkers. The bioactivities of AR include enzyme inhibition and suppression of adipocyte lipolysis (Landberg et al., 2014).
- Study: "Arbidol: a broad-spectrum antiviral compound that blocks viral fusion"
- Findings: Arbidol (ARB), which may share some structural similarities with AR-C141990, is a potent broad-spectrum antiviral with an established mechanism of action against various viruses. It inhibits virus-mediated fusion with target membranes, blocking virus entry into target cells (Boriskin et al., 2008).
- Study: "Affordances of Augmented Reality in Science Learning: Suggestions for Future Research"
- Findings: Augmented reality (AR) offers potential for pedagogical applications in science education. The study identifies different approaches of utilizing AR technology and suggests future research directions for its effective implementation in science learning (Cheng & Tsai, 2013).
Wirkmechanismus
Target of Action
AR-C141990 hydrochloride is a potent inhibitor of lactate transporters known as monocarboxylate transporters (MCTs) . It has pKi values of 7.6 and 6.6 for MCT-1 and MCT-2 , respectively . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane.
Mode of Action
AR-C141990 hydrochloride interacts with its targets, MCT-1 and MCT-2, by inhibiting their function . This inhibition disrupts the normal transport of lactate and other monocarboxylates across the cell membrane, leading to changes in cellular metabolism and function.
Biochemical Pathways
The primary biochemical pathway affected by AR-C141990 hydrochloride is the lactate transport pathway . By inhibiting MCT-1 and MCT-2, the compound disrupts the normal transport of lactate and other monocarboxylates, which can have downstream effects on cellular metabolism and function.
Pharmacokinetics
It’s known that the compound has a half-life of around 20 minutes in male nmri mice . This suggests that the compound is rapidly metabolized and eliminated from the body.
Result of Action
AR-C141990 hydrochloride has immunosuppressive properties and effectively inhibits the graft versus host response . This suggests that the compound could potentially be used in the treatment of conditions involving an overactive immune response, such as autoimmune diseases or organ transplant rejection.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
AR-C141990 (hydrochloride) plays a significant role in biochemical reactions by inhibiting the function of MCTs . MCTs are integral membrane proteins that facilitate the rapid transport of monocarboxylates such as lactate and pyruvate across the plasma membrane . By inhibiting these transporters, AR-C141990 (hydrochloride) can affect various biochemical processes, including cellular metabolism and pH regulation .
Cellular Effects
AR-C141990 (hydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by altering the transport of monocarboxylates, which are crucial for cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of AR-C141990 (hydrochloride) involves its binding to MCTs, thereby inhibiting their function . This inhibition can lead to changes in the transport of monocarboxylates across the cell membrane, affecting cellular metabolism and other processes .
Temporal Effects in Laboratory Settings
The effects of AR-C141990 (hydrochloride) can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of AR-C141990 (hydrochloride) can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
AR-C141990 (hydrochloride) is involved in metabolic pathways related to the transport of monocarboxylates . It interacts with enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels .
Transport and Distribution
AR-C141990 (hydrochloride) is transported and distributed within cells and tissues via its interaction with MCTs . It can affect the localization or accumulation of monocarboxylates within cells .
Subcellular Localization
The subcellular localization of AR-C141990 (hydrochloride) is likely associated with the localization of MCTs, as it binds to these transporters to exert its effects . Any effects on its activity or function would be related to its interaction with these transporters and the resulting changes in monocarboxylate transport .
Eigenschaften
IUPAC Name |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S.ClH/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19;/h4-8,10,15,17,31H,9,11-14H2,1-3H3;1H/t17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGLQDNUHBVEY-UNTBIKODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
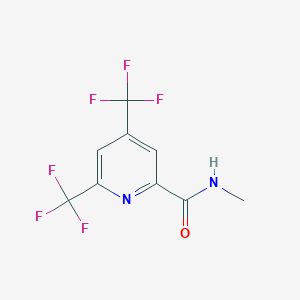

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,4-dimethylbenzamide](/img/structure/B2769540.png)
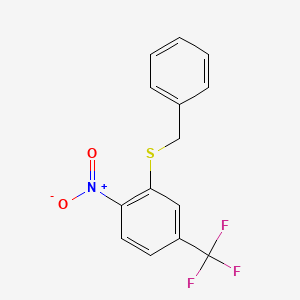

![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)
![4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769545.png)
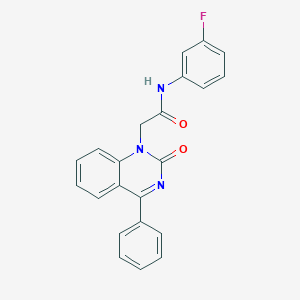


![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)
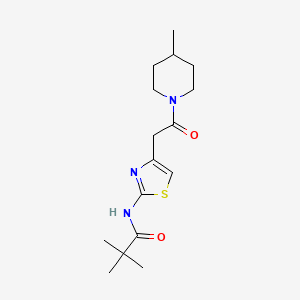
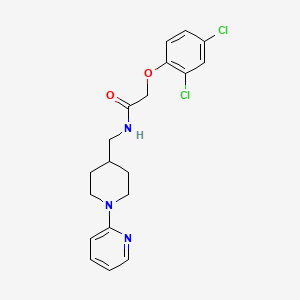
![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)
